2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(2-aminophenyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-3-1-2-4-13(12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPKBJQLUKITJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol
General Synthetic Strategy
The synthesis of 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol typically involves the following key steps:
- Construction of the piperidine ring substituted at the 4-position.
- Introduction of the 2-aminophenyl group at the nitrogen atom of the piperidine.
- Attachment of the ethan-1-ol side chain at the 4-position of the piperidine ring.
This approach ensures the correct regiochemistry and preserves the functional groups essential for biological activity.
Reported Synthetic Routes
While direct literature specific to this exact compound is limited, analogous synthetic methods for related piperidinyl ethanols with aminophenyl substitution have been reported and can be adapted.
Reductive Amination Approach
- Starting materials: 4-piperidone or 4-piperidinol derivatives and 2-nitrobenzaldehyde or 2-aminobenzaldehyde.
- Procedure: Reductive amination of the piperidone with 2-aminobenzaldehyde introduces the 2-aminophenyl moiety onto the piperidine nitrogen.
- Reduction: The nitro group (if starting from nitrobenzaldehyde) is reduced to the amine using catalytic hydrogenation or chemical reductants.
- Side chain introduction: The ethan-1-ol group can be introduced via nucleophilic substitution or by reduction of a corresponding ester or aldehyde precursor at the 4-position of the piperidine ring.
This method provides good control over stereochemistry and functional group compatibility.
Nucleophilic Substitution on Piperidine Derivatives
- Starting materials: 1-(2-aminophenyl)piperidin-4-yl derivatives with a leaving group at the 4-position (e.g., halide).
- Procedure: Nucleophilic substitution with an ethylene glycol derivative or hydroxyethyl nucleophile introduces the ethan-1-ol moiety.
- Conditions: Typically conducted in polar aprotic solvents with mild bases to facilitate substitution without side reactions.
This approach is useful for late-stage functionalization.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | 2-Aminobenzaldehyde, 4-piperidone, NaBH4 or catalytic hydrogenation | Yields 1-(2-aminophenyl)piperidin-4-one intermediate |
| Nitro group reduction | Pd/C catalyst, H2 gas, ethanol solvent | Converts nitro to amine, essential for biological activity |
| Side chain introduction | Ethylene oxide or 2-bromoethanol, base (e.g., K2CO3), DMF solvent | Introduces ethan-1-ol group at 4-position |
| Purification | Column chromatography or recrystallization | Ensures >95% purity for research use |
Practical Considerations and Optimization
- Solvent choice: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution steps to enhance reaction rates.
- Temperature control: Mild heating (40–60°C) facilitates substitution without decomposition.
- Purity monitoring: HPLC or NMR analysis after each step ensures desired product formation and guides purification.
- Stereochemistry: If chiral centers are present, chiral resolution or asymmetric synthesis may be required depending on biological activity needs.
Research Findings and Comparative Analysis
- The compound’s preparation is often adapted from known methods for related piperidine derivatives, emphasizing reductive amination and nucleophilic substitution.
- The presence of the 2-aminophenyl group requires careful handling during reduction steps to avoid over-reduction or side reactions.
- The ethan-1-ol side chain introduction is critical for solubility and biological interaction; thus, reaction conditions are optimized to achieve high yield and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination + Reduction + Side Chain Introduction | Sequential amination, nitro reduction, substitution | High selectivity, good yields | Multiple steps, requires catalysts |
| Direct Nucleophilic Substitution | Substitution on halogenated piperidine derivatives | Fewer steps, straightforward | Requires suitable leaving group |
| Alternative Synthetic Routes (Patent-based) | Use of intermediates like 4-nitrophenylethylamine | Potential for scale-up | Patent restrictions, less documented |
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic vs. Heterocyclic Substituents: The 2-aminophenyl group in the target compound contrasts with the 1,3,4-thiadiazole ring in GLS1 inhibitors . The latter’s heterocyclic structure enhances electron-deficient character, improving binding to GLS1’s allosteric site. Flonoltinib Maleate’s fluoro-pyrimidinyl and pyrazolyl groups confer selectivity for JAK2/FLT3 kinases, demonstrating how bulkier substituents enhance target specificity .
Polar Functional Groups: The ethanol tail in the target compound and its thiadiazol analog improves solubility compared to tert-butoxy or benzyl derivatives .
Key Observations:
- The target compound’s synthesis likely parallels methods for 1-(2-aminophenyl)ethan-1-ol, where NaBH₄ reduces ketones to alcohols .
- Lower yields in tert-butoxy analogs highlight challenges in steric hindrance during Boc protection .
Biological Activity
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a piperidine ring, an aminophenyl group, and an alcohol moiety, which contribute to its interactions with various biological targets.
Chemical Structure and Properties
The compound features the following structural elements:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its presence in many biologically active compounds.
- Aminophenyl Group : Enhances the compound's ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
- Ethanol Moiety : Provides additional functional group characteristics that can influence solubility and reactivity.
Enzyme Inhibition
One of the significant biological activities of 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is its inhibition of glutaminase 1 , an enzyme pivotal in glutamine metabolism. This inhibition is particularly relevant in cancer biology, as glutaminase plays a role in supporting the proliferation of cancer cells. By impeding this enzyme, the compound may reduce cancer cell growth, making it a candidate for further therapeutic exploration.
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound's structural features suggest potential interactions with GPCRs, which are critical targets in drug discovery. The piperidine and aminophenyl groups may facilitate binding to these receptors, influencing various signaling pathways involved in neurological disorders and other conditions.
Case Studies
Several studies have explored the biological activity of similar compounds and their mechanisms:
- Anticancer Activity : Research has shown that derivatives of piperidine can exhibit anticancer properties by targeting metabolic pathways essential for tumor growth. For instance, compounds that inhibit glutaminase have been linked to reduced cell viability in various cancer cell lines .
- Neuroprotective Effects : Some piperidine derivatives demonstrate neuroprotective properties by modulating neurotransmitter levels and exhibiting anti-inflammatory effects. This suggests potential applications for treating neurodegenerative diseases .
- Antibacterial Activity : While not directly studied for 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol, related piperidine compounds have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broader pharmacological profile .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-(Piperidin-4-yl)ethan-1-ol | Piperidine ring with ethan-1-ol | Lacks aminophenyl group; different biological activity |
| 2-(Piperazin-1-yl)ethan-1-ol | Piperazine ring with ethan-1-ol | Different ring structure; alters interaction profile |
| 4-Piperidineethanol | Piperidine structure with hydroxyl group | No aminophenyl substitution; distinct reactivity |
The inclusion of the aminophenyl group in 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol enhances its reactivity and interaction potential compared to other derivatives.
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol in laboratory settings?
- Methodological Answer :
- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Use fume hoods to prevent inhalation; if exposed, move to fresh air and seek medical attention .
- Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
- Refer to safety data sheets for emergency measures, including first-aid steps for ingestion or inhalation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR to verify amine and piperidine moieties.
- Mass Spectrometry (MS) : Determine molecular weight (e.g., 221.3 g/mol for analogs) .
- X-ray Crystallography : Resolve 3D conformation in protein-ligand complexes (e.g., PDB ID: 7F7W) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ against glutaminase 1 (GLS1) using fluorometric or colorimetric substrates .
- Cell-Based Assays : Test cytotoxicity in glioblastoma cell lines (e.g., U87-MG) via MTT or ATP luminescence assays .
- Binding Affinity Studies : Use surface plasmon resonance (SPR) to quantify target engagement .
Advanced Research Questions
Q. How are computational methods like QSAR and molecular docking applied to optimize this compound’s activity?
- Methodological Answer :
- QSAR Modeling : Train models on analogs to correlate structural descriptors (e.g., logP, polar surface area) with GLS1 inhibitory activity .
- Molecular Docking : Simulate ligand-protein interactions (e.g., with GLS1’s allosteric site) using software like AutoDock Vina; prioritize derivatives with improved binding scores .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for piperidine or ethanol moiety modifications .
Q. How can contradictions in biological activity data across experimental models be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and enzyme concentration in inhibition assays .
- Orthogonal Validation : Confirm in vitro findings with ex vivo models (e.g., patient-derived glioblastoma spheroids) .
- Meta-Analysis : Compare data from multiple studies (e.g., IC₅₀ discrepancies) to identify confounding factors like off-target effects .
Q. What strategies are used to analyze structure-activity relationships (SAR) for piperidine-ethanol derivatives?
- Methodological Answer :
- Core Scaffold Modifications : Replace the 2-aminophenyl group with substituted aryl rings to assess steric/electronic effects .
- Linker Optimization : Vary the ethan-1-ol chain length to balance solubility and membrane permeability .
- Stereochemical Analysis : Compare enantiomers (e.g., R vs. S configurations) using chiral HPLC and activity assays .
Q. How is X-ray crystallography utilized to study ligand-protein interactions?
- Methodological Answer :
- Co-Crystallization : Soak the compound into GLS1 crystals and collect diffraction data (e.g., 1.8 Å resolution) .
- Real-Space Correlation Analysis : Evaluate ligand fit using metrics like RMSZ-bond angles (<2.0) and atomic clashes .
- Electron Density Maps : Confirm binding modes (e.g., hydrogen bonds with catalytic residues) using Coot or PyMOL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
